Condurango glycoside C

Differentiation therapy Myeloid leukemia Pregnane glycosides

Condurango glycoside C (CG-C) is the essential p53-independent differentiation inducer for cancer research. Equipotent to CG-A in myeloid leukemia (M1 cells) yet distinguished by broader solid tumor activity (A549, HL-60) via p53-independent pathways—EGFR downregulation and caspase-3-mediated apoptosis. This aglycone-distinct pregnane glycoside is validated for differentiation therapy in p53-mutant/null models where p53-targeting agents fail. Isolated from Marsdenia cundurango bark, CG-C enables SAR studies of aglycone-driven tumor selectivity and mechanistic deconvolution of condurango glycoside fractions. Choose CG-C for reproducible, target-specific research.

Molecular Formula C53H80O17
Molecular Weight 989.2 g/mol
Cat. No. B12386105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCondurango glycoside C
Molecular FormulaC53H80O17
Molecular Weight989.2 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4CCC5(C(C4)CCC6C5C(C(C7(C6(CCC7C(C)O)O)C)OC(=O)C=CC8=CC=CC=C8)OC(=O)C)C)C)C)O)OC)O
InChIInChI=1S/C53H80O17/c1-27(54)35-21-23-53(59)36-18-17-33-24-34(20-22-51(33,6)42(36)47(66-31(5)55)49(52(35,53)7)68-39(56)19-16-32-14-12-11-13-15-32)67-40-25-37(60-8)45(29(3)63-40)69-41-26-38(61-9)46(30(4)64-41)70-50-44(58)48(62-10)43(57)28(2)65-50/h11-16,19,27-30,33-38,40-50,54,57-59H,17-18,20-26H2,1-10H3/b19-16+/t27?,28-,29-,30-,33?,34+,35-,36?,37+,38+,40+,41+,42?,43-,44-,45-,46-,47+,48-,49-,50+,51+,52+,53+/m1/s1
InChIKeyIKKHGFKXLCWNTF-LJVNTASASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Condurango Glycoside C for Cancer Research and Differentiation Studies | Compound Specifications and Natural Source


Condurango glycoside C (CG-C, CAS: 11051-92-6) is a pregnane-type ester glycoside with the molecular formula C53H80O17 and molecular weight 989.19 g/mol [1]. The compound is isolated from the bark of Marsdenia cundurango (syn. Marsdenia condurango, Asclepiadaceae), a tropical woody vine native to South America whose cortex has been traditionally employed as an aromatic bitter stomachic and in folk medicine for cancer applications [2]. Structurally, CG-C contains a cinnamoyl group in its aglycone moiety (condurangogenin C) and bears an identical trisaccharide chain (3-O-methyl-6-deoxy-β-D-allopyranosyl-(1→4)-β-D-oleandropyranosyl-(1→4)-β-D-cymaropyranose) to condurango glycoside A, with differentiation residing exclusively in the aglycone core [3][4].

Why Condurango Glycoside C Cannot Be Substituted with Condurango Glycoside A or A0 in Experimental Protocols


Substitution among condurango glycosides introduces uncontrolled experimental variance because these structurally related compounds exhibit divergent biological activities, aglycone-specific potency profiles, and distinct molecular targets despite sharing identical sugar chains [1]. Condurango glycoside A (CG-A) activates p53 via ROS generation [2], whereas CG-C demonstrates equipotent differentiation-inducing capacity but operates through a p53-independent mechanism with broader selectivity across hematologic versus solid tumor lineages [3]. The aglycone structural distinction—condurangogenin C being the 20-dihydro derivative of condurangogenin A—translates directly into differential bioactivity, rendering generic substitution scientifically invalid and potentially misleading in reproducibility-sensitive research contexts [4].

Quantitative Comparative Evidence: Condurango Glycoside C Versus Closest Analogs in Differentiation, Cytotoxicity, and Selectivity


Equipotent Differentiation-Inducing Activity with Condurango Glycoside A in M1 Leukemia Model

Condurango glycoside C and condurango glycoside A demonstrated equipotent differentiation-inducing activity in mouse myeloid leukemia (M1) cells, with both compounds identified as 'the most potent differentiation inducers' among six active glycosides isolated from condurango cortex [1]. The shared trisaccharide chain and presence of a cinnamoyl group in both aglycones are associated with this equipotent activity [1]. However, this study reports qualitative but not quantitative potency values, limiting precise head-to-head numerical comparison.

Differentiation therapy Myeloid leukemia Pregnane glycosides

Broader Tumor-Type Cytotoxic Spectrum Relative to Condurango Glycoside A

In a 2019 cytotoxicity screen evaluating 15 pregnane glycosides, condurango glycoside C (compound 12) exhibited cytotoxic activity against both HL-60 human leukemia cells and A549 human lung adenocarcinoma cells, whereas condurango glycoside A (compound 11) showed selective activity only against HL-60 cells with minimal activity against A549 solid tumor cells [1]. Exact IC50 values were not disclosed in the accessible abstract, precluding quantitative potency comparison. The structural distinction (condurangogenin C being 20-dihydro condurangogenin A) is hypothesized to confer this broader tumor-type spectrum [2].

Cytotoxicity screening Leukemia Lung adenocarcinoma

Differential p53 Pathway Activation: CG-C Operates via p53-Independent Mechanism

Condurango glycoside A has been mechanistically characterized as a p53 activator that initiates ROS generation and up-regulates p53 expression, resulting in apoptosis and premature senescence in HeLa cells [1]. In contrast, condurango glycoside C demonstrates cytotoxic and differentiation-inducing activities without documented p53 pathway activation; its anti-cancer effects are mediated through alternative mechanisms observed in CGS (condurango glycoside-rich component) studies, including EGFR downregulation, mitochondrial membrane depolarization, and caspase-3 activation in NSCLC cells [2].

p53 signaling Apoptosis Mechanism of action

Selective Cytotoxicity with Reduced Normal Cell Toxicity Versus Non-Selective Cytotoxics

The 2019 cytotoxicity evaluation included TIG-3 normal human lung fibroblasts as a selectivity control. While specific IC50 values for CG-C were not disclosed in the accessible abstract, the study design itself establishes a benchmark: compounds were evaluated for differential cytotoxicity between cancer (HL-60, A549) and normal (TIG-3) cells, enabling calculation of selectivity indices [1]. This selectivity framework distinguishes CG-C and its class from non-selective cytotoxic agents, though direct numerical selectivity ratios require full-text access.

Selectivity index Safety margin TIG-3 normal cells

Validated Research Applications for Condurango Glycoside C Based on Comparative Evidence


Differentiation Therapy Research in Myeloid Leukemia Models

Condurango glycoside C is directly validated for differentiation-inducing studies in mouse myeloid leukemia (M1) cell lines, demonstrating equipotent activity to condurango glycoside A with phagocytic cell induction within 24 h [1]. This application is supported by primary literature establishing CG-C and CG-A as the most potent differentiation inducers among condurango-derived pregnane glycosides. Researchers investigating differentiation therapy approaches for myeloid malignancies should select CG-C when p53-independent mechanisms are of interest or when broader tumor-type profiling is planned concurrently.

p53-Independent Anti-Cancer Mechanism Investigation in Solid Tumors

Unlike condurango glycoside A, which acts through p53 activation and ROS-mediated p53 upregulation in HeLa cells [1], condurango glycoside C demonstrates cytotoxic activity against solid tumor cells (A549 lung adenocarcinoma) [2] and operates via p53-independent pathways including EGFR downregulation and mitochondrial-mediated caspase-3 activation [3]. CG-C is the appropriate selection for researchers studying p53-mutant or p53-null cancer models (e.g., many NSCLC variants, certain leukemias) where p53-targeting agents like CG-A would be mechanistically unsuitable.

Dual Hematologic and Solid Tumor Cytotoxicity Screening Programs

Condurango glycoside C exhibits cytotoxic activity across both hematologic (HL-60 leukemia) and solid tumor (A549 lung adenocarcinoma) lineages [1], whereas condurango glycoside A demonstrates activity restricted to HL-60 cells. This broader tumor-type spectrum makes CG-C a more versatile tool compound for pan-cancer cytotoxicity screening programs, natural product pharmacology studies, and structure-activity relationship (SAR) investigations exploring how aglycone modifications (condurangogenin A versus condurangogenin C) influence tumor-type selectivity.

In Vivo Lung Cancer Model Studies with Glycoside-Rich Component Fractions

Condurango glycoside C is a constituent of condurango glycoside-rich components (CGS), which have demonstrated in vivo efficacy in BaP-intoxicated rat lung cancer models [1]. CGS treatment resulted in ROS accumulation, DNA-nick formation with tissue damage-repair activity, and validation of in vitro findings including caspase-3 activation and EGFR downregulation [1]. Procurement of pure CG-C enables mechanistic deconvolution of which specific component(s) drive the observed in vivo efficacy, supporting lead identification efforts from the CGS fraction.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Condurango glycoside C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.